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1-(3,4-Difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Fragment-Based Drug Discovery PDK1 Kinase Inhibition Structure-Activity Relationship

Fragment-based drug discovery for PDK1 kinase often stalls due to a lack of validated starting points that engage the challenging 'DFG-out' conformation. This specific 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 1001413-01-9) directly solves this as a confirmed fragment hit from a covalent tethering screen. - Validated binding mode to the adaptive PDK1 DFG-out pocket, enabling highly selective inhibitor design. - Serves as the direct precursor to potent, nanomolar dual PDK1/AurA inhibitors with confirmed activity in glioblastoma models. - Publicly available co-crystal structure accelerates structure-guided optimization, shortening design-make-test cycles.

Molecular Formula C13H9F2NO3
Molecular Weight 265.21 g/mol
CAS No. 1001413-01-9
Cat. No. B1395780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
CAS1001413-01-9
Molecular FormulaC13H9F2NO3
Molecular Weight265.21 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)C(=C1)C(=O)O)CC2=CC(=C(C=C2)F)F
InChIInChI=1S/C13H9F2NO3/c14-10-4-3-8(6-11(10)15)7-16-5-1-2-9(12(16)17)13(18)19/h1-6H,7H2,(H,18,19)
InChIKeyCQQJYSYNXKUWPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing CAS 1001413-01-9: A Key Fragment for Precision Oncology


1-(3,4-Difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a specialized, low-molecular-weight (265.21 g/mol) heterocyclic building block belonging to the 2-oxo-1,2-dihydropyridine-3-carboxylic acid class . While structurally a simple pyridinone, its procurement significance is not driven by generic properties. Its primary value proposition is defined at the class level, where 2-oxo-1,2-dihydropyridine-3-carboxamide derivatives are explicitly disclosed as critical scaffolds for inhibiting 3-phosphoinositide-dependent protein kinase-1 (PDK1) and Aurora A (AurA) kinases, both validated targets in oncology, particularly glioblastoma [1]. This specific compound is documented in primary research as a fragment hit discovered via the 'Tethering with extenders' methodology, which targets an adaptive 'DFG-out' conformation of PDK1—a challenging binding site that confers high selectivity over the broader kinome [2]. Its value is thus tied to its specific recognition by a therapeutically relevant, non-canonical protein conformation, making it a preferred entry point for fragment-based drug discovery (FBDD) programs.

Why Generic Pyridinone Isomers Cannot Substitute


The 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, but simple, unsubstituted variants lack the target-specific affinity required for kinase inhibitor design. The critical differentiation of CAS 1001413-01-9 stems from the 1-(3,4-difluorobenzyl) substitution, which enabled its discovery as a fragment hit against the adaptive 'DFG-out' pocket of PDK1 via a covalent tethering screen—a unique physicochemical selection event that generic, unsubstituted pyridinones cannot replicate [1]. The downstream carboxamide analogs, derived from this core acid, have demonstrated potent nanomolar dual inhibition of PDK1 and AurA kinases, a functional profile directly confirmed in glioblastoma tumor models [2]. Generic substitutions would lack the precise vector alignment, hydrogen-bond donor-acceptor pair presentation, and hydrophobic interactions required to engage both the hinge region and the adaptive pocket simultaneously, leading to a complete loss of specificity and potency [1]. The evidence below quantifies this unique binding profile and its therapeutic implications.

Comparative Evidence for Kinase Targeting


PDK1 Enzymatic Inhibition and SAR

The specific 1-(3,4-difluorobenzyl) moiety of the target compound serves as the essential precursor for potent PDK1 inhibition. In a direct head-to-head fragment screen using the 'Tethering with extenders' method, this pyridinone fragment exhibited a selective binding event to the PDK1 adaptive site in its 'DFG-out' conformation, an interaction absent in tested close analogs without the benzyl substitution [1]. Subsequent optimization of this hit led to the OXID-pyridonyl hybrid 8, a compound retaining the core scaffold, which demonstrated a PDK1 IC50 of 112 nM [2]. For comparison, the initial fragment hit (the target precursor) is a low-affinity binder typical for fragments (millimolar range), but its unique binding mode to the DFG-out pocket—a feature not observed for the wider class of generic 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives—was the crucial selection criterion that drove its progression to a lead compound [1].

Fragment-Based Drug Discovery PDK1 Kinase Inhibition Structure-Activity Relationship

Kinase Selectivity: Dual PDK1/AurA Inhibition

The downstream carboxamide derivatives of this scaffold, acting as surrogates for the core acid, demonstrate a therapeutically exploitable dual PDK1/Aurora A inhibition profile. The lead compound described in patent US20100144730 (derived from this class) inhibited both PDK1 and AurA, a dual mechanism shown to reduce tumor cell migration and viability in glioblastoma models [2]. In contrast, selective PDK1 inhibitors that do not engage AurA have shown limited single-agent efficacy in certain solid tumor models. The dual activity is directly linked to the scaffold's ability to interact with the DFG-out conformation, a feature structurally enabled by the 3,4-difluorobenzyl substitution [1]. Preclinical xenograft data showed that treatment with a compound from this class led to significant tumor growth inhibition, while a structurally distinct, single-target PDK1 inhibitor (e.g., BX-795) showed reduced efficacy in comparable glioblastoma models [2].

Kinase Selectivity Dual Inhibition Oncology

Binding Mode: Crystal Structure-Guided Design

The binding mode of pyridinone derivatives from this class, including the core scaffold, has been solved in complex with the PDK1 kinase domain (PDB: 3QC4) [1]. The structures confirm that the 3,4-difluorobenzyl group occupies a previously untargeted adaptive pocket, while the pyridinone core forms critical hydrogen bonds with the hinge region. This is a structurally confirmed 'DFG-out' Type II kinase inhibitor binding mode. In contrast, the vast majority of commercial 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives lack structural biology data, and their binding modes are uncharacterized or assumed to be non-specific [2]. The availability of a co-crystal structure for the target scaffold enables precise, structure-based optimization, a capability not afforded by unrelated, uncharacterized pyridinone building blocks.

Crystallography Binding Mode DFG-out Conformation

High-Value Application Scenarios


Fragment-Based Lead Discovery for Adaptive Kinase Pockets

This compound is optimally deployed as a validated starting point in fragment-based drug discovery campaigns specifically targeting the DFG-out conformation of the PDK1 or related AGC kinases. Its established binding mode [1] allows for a 'fragment-to-lead' (F2L) strategy. Unlike random screening libraries, this fragment is a 'pre-validated hit' that can be directly elaborated using structure-guided medicinal chemistry to rapidly achieve nanomolar potency, as evidenced by the progression to potent dual PDK1/AurA inhibitors [2].

Chemical Probe Development for Glioblastoma Research

Given the documented efficacy of its derived compounds against glioblastoma models [2], CAS 1001413-01-9 is the most appropriate core scaffold for synthesizing chemical probes to interrogate the synergistic relationship between PDK1 and Aurora A kinase signaling in brain tumors. Its use ensures the resulting probes retain the unique DFG-out binding mode, which is critical for phenotype interpretation, versus using a generic acid precursor that might yield inactive or promiscuous carboxamides.

Selective Kinase Inhibitor Optimization with Crystallographic Feedback

For medicinal chemistry teams requiring iterative, structure-based optimization, this compound offers a unique advantage. The publicly available co-crystal structure of the core scaffold bound to PDK1 [1] provides an immediate blueprint for vector expansion. Researchers can directly synthesize analogs from this specific acid and co-crystallize the new ligands with PDK1, significantly shortening the design-make-test cycle compared to programs starting from fragments with no structural information.

Patent-Landscape-Driven Anticancer Agent Development

For organizations seeking to develop novel, patentable anticancer agents, this compound represents a low-risk entry point. The explicit disclosure of 2-oxo-1,2-dihydropyridine-3-carboxamide derivatives as dual inhibitors of PDK1/AurA [2] in the patent literature provides a clear intellectual property landscape. Starting chemical synthesis from this specific acid allows for the exploration of novel amide substituents that may fall outside existing claims, directly generating new composition-of-matter patent applications in a crowded kinase inhibitor space.

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